molecular formula C4H6Br2 B078774 1-Butene, 3,4-dibromo- CAS No. 10463-48-6

1-Butene, 3,4-dibromo-

Cat. No. B078774
CAS RN: 10463-48-6
M. Wt: 213.9 g/mol
InChI Key: ZBQFRDTZYRRHRU-UHFFFAOYSA-N
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Description

“1-Butene, 3,4-dibromo-” also known as “3,4-Dibromo-1-butene” is a chemical compound with the molecular formula C4H6Br2 . It has an average mass of 213.898 Da and a monoisotopic mass of 211.883606 Da .


Synthesis Analysis

The synthesis of dibromoalkanes like “1-Butene, 3,4-dibromo-” often involves the addition of bromine atoms to the carbon-carbon double bond of the substrate . This results in the formation of a new carbon-bromine bond, which can further react with other nucleophiles .


Molecular Structure Analysis

The molecular structure of “1-Butene, 3,4-dibromo-” consists of a four-carbon chain with a double bond between the first and second carbon atoms. The third and fourth carbon atoms are each bonded to a bromine atom .


Chemical Reactions Analysis

The addition of bromine to 1,3-butadiene, a similar compound, results in a roughly 50:50 mixture of 3,4-dibromo-1-butene (the expected 1,2 addition product) and 1,4-dibromo-2-butene (the 1,4 addition product) . The remaining double bond in the 1,4 addition product is found in a location where there was no double bond in the reactant .


Physical And Chemical Properties Analysis

“1-Butene, 3,4-dibromo-” has a molecular weight of 213.898 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .

Safety And Hazards

“1-Butene, 3,4-dibromo-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and is toxic if swallowed or inhaled . Proper safety measures should be taken when handling this chemical .

properties

IUPAC Name

3,4-dibromobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQFRDTZYRRHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909089
Record name 3,4-Dibromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butene, 3,4-dibromo-

CAS RN

10463-48-6
Record name 1-Butene, 3,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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